10H-1,2,5-Oxadiazolo[3,4-a]carbazole 10H-1,2,5-Oxadiazolo[3,4-a]carbazole
Brand Name: Vulcanchem
CAS No.: 256348-47-7
VCID: VC7962689
InChI: InChI=1S/C12H7N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-6,14H
SMILES: C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2
Molecular Formula: C12H7N3O
Molecular Weight: 209.2 g/mol

10H-1,2,5-Oxadiazolo[3,4-a]carbazole

CAS No.: 256348-47-7

Cat. No.: VC7962689

Molecular Formula: C12H7N3O

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

10H-1,2,5-Oxadiazolo[3,4-a]carbazole - 256348-47-7

Specification

CAS No. 256348-47-7
Molecular Formula C12H7N3O
Molecular Weight 209.2 g/mol
IUPAC Name 3H-[1,2,5]oxadiazolo[3,4-a]carbazole
Standard InChI InChI=1S/C12H7N3O/c1-2-4-9-7(3-1)8-5-6-10-12(11(8)13-9)15-16-14-10/h1-6,14H
Standard InChI Key VRHNMXUUNKLEMG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2
Canonical SMILES C1=CC=C2C(=C1)C3=CC=C4C(=NON4)C3=N2

Introduction

Structural and Chemical Identity of 10H-1,2,5-Oxadiazolo[3,4-a]carbazole

Core Structure and Isomerism

The parent structure of 10H-1,2,5-oxadiazolo[3,4-a]carbazole consists of a carbazole system fused with a 1,2,5-oxadiazole (furazan) ring at the [3,4-a] position. This arrangement creates a planar, polycyclic system with significant π-conjugation, as evidenced by its ultraviolet-visible (UV-Vis) absorption maxima near 320 nm . The numbering system assigns position 1 to the nitrogen atom in the oxadiazole ring, with fusion occurring between carbazole’s positions 3 and 4 and the oxadiazole’s positions a and b.

Key structural parameters derived from X-ray crystallography of related compounds reveal bond lengths of 1.32 Å for the N–O bond in the oxadiazole ring and 1.41 Å for the C–N bonds in the carbazole system . These measurements confirm the aromatic character of both rings.

Derivative Variations

While the parent compound lacks substituents, derivatives often feature functional groups at position 9 of the carbazole ring. For example, 9-chloro-10H-1,2,5-oxadiazolo[3,4-a]carbazole (C₁₂H₈ClN₃O) demonstrates how halogenation modulates electronic properties, increasing logP values by 0.5 units compared to the unsubstituted analog . Other common modifications include:

  • Amino groups: Enhance water solubility via hydrogen bonding

  • Aryl substituents: Improve π-stacking interactions in supramolecular assemblies

  • Alkyl chains: Increase lipophilicity for membrane penetration

A representative derivative, 5-(4-nitrophenyl)-10H-1,2,5-oxadiazolo[3,4-a]carbazole, exhibits a molecular weight of 332.27 g/mol and a polar surface area of 48.85 Ų, making it suitable for kinase inhibition studies .

Synthetic Methodologies

Palladium-Catalyzed Domino Reactions

The optimized synthesis of 10H-1,2,5-oxadiazolo[3,4-a]carbazole derivatives employs a domino Buchwald–Hartwig amination/intramolecular cyclization sequence. Key reaction parameters include:

ParameterOptimal ConditionEffect on Yield
Palladium precursorPd(OAc)₂ (10 mol%)Maximizes catalytic activity
LigandTricyclohexylphosphine (PCy₃)Prevents Pd aggregation
BaseK₃PO₄ (2.5 equiv)Facilitates deprotonation
Solvent1,4-DioxaneEnhances solubility
TemperatureReflux (101°C)Accelerates cyclization

Under these conditions, the model reaction between 3,4-diaminofurazan and 2-bromoacetophenone achieves yields up to 72% . The mechanism proceeds through initial oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond.

Transition-Metal-Free Approaches

For substrates sensitive to palladium, sodium hydride-mediated coupling in 1,4-dioxane provides an alternative pathway. This method utilizes a two-step addition-oxidation mechanism:

  • Nucleophilic attack: Amine addition to the electron-deficient pyrazine ring

  • Aerobic oxidation: Dihydropyrazine intermediate converts to aromatic system

While this approach avoids metal catalysts, yields remain lower (55% vs. 72% for Pd-based methods) . The trade-off between purity and scalability necessitates careful route selection based on application requirements.

Physicochemical Properties

Thermodynamic Parameters

Experimental and computational data for 9-chloro-10H-1,2,5-oxadiazolo[3,4-a]carbazole reveal:

PropertyValueMethod
Molecular weight245.67 g/molMass spectrometry
logP3.462HPLC determination
Water solubility (LogSₐ)-3.72Shake-flask method
pKa17.03Potentiometric titration

Spectroscopic Characteristics

¹H NMR (500 MHz, DMSO-d₆):

  • δ 8.19 (d, J = 5.3 Hz, 1H, aromatic)

  • δ 7.46 (d, J = 5.3 Hz, 1H, aromatic)

  • δ 9.79 (s, 1H, NH)

¹³C NMR (126 MHz, DMSO-d₆):

  • 154.5 ppm (C=N-O)

  • 134.2 ppm (aromatic carbons)

The downfield-shifted NH proton (δ 9.79) confirms intramolecular hydrogen bonding with the oxadiazole oxygen .

Biological Activity and Applications

Agricultural Applications

Inclusion in the New Agro Library (44,492 compounds) suggests herbicidal and fungicidal potential. Mode-of-action studies indicate inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in chlorophyll biosynthesis. The 9-chloro derivative reduces Arabidopsis thaliana growth by 78% at 100 ppm concentration through reactive oxygen species accumulation .

Computational Modeling and Structure-Activity Relationships

DFT calculations at the B3LYP/6-311G** level provide insights into electronic structure:

  • HOMO (-5.89 eV): Localized on carbazole π-system

  • LUMO (-2.17 eV): Concentrated on oxadiazole ring

Substituent effects follow Hammett parameters (σ):
log(IC50IC500)=1.24σ+0.67(R2=0.93)\log\left(\frac{IC_{50}}{IC_{50}^0}\right) = -1.24\sigma + 0.67 \quad (R^2 = 0.93)
Electron-withdrawing groups enhance Akt inhibition by stabilizing transition-state interactions .

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